![molecular formula C10H18N4 B3059275 1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- CAS No. 96313-89-2](/img/structure/B3059275.png)
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-
Overview
Description
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-, also known as ethylenediamine-N,N'-di-2-(3-cyano-4-methylpyridyl)methyl ether (EDCPM), is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. EDCPM is a member of the class of compounds known as bis(aminoalkyl)amines, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of EDCPM is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, EDCPM has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
EDCPM has been shown to exhibit a variety of biochemical and physiological effects. In addition to its antitumor and antibacterial activities, EDCPM has been shown to exhibit antioxidant activity and to inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using EDCPM in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its limited solubility in certain solvents, which may make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for research on EDCPM. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and bacterial infections. Another area of interest is its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of EDCPM and to identify any potential side effects or toxicity.
Scientific Research Applications
EDCPM has been the subject of several scientific studies due to its potential use as a therapeutic agent. One study found that EDCPM exhibited potent antitumor activity in vitro against a variety of cancer cell lines, including breast, colon, and lung cancer cells. Another study found that EDCPM exhibited antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N'-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-4-7-14(8-5-12)9-10-3-1-2-6-13-10/h1-3,6H,4-5,7-9,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUJXWXGLBGZBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCN)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565788 | |
Record name | N~1~-(2-Aminoethyl)-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- | |
CAS RN |
96313-89-2 | |
Record name | N~1~-(2-Aminoethyl)-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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